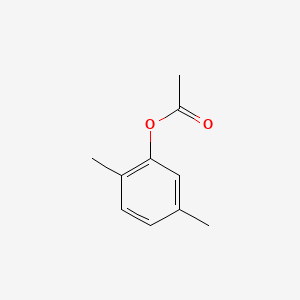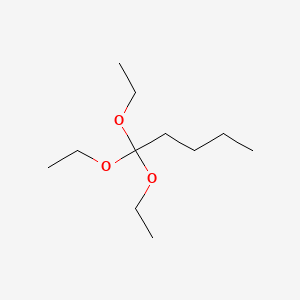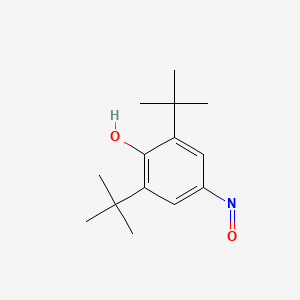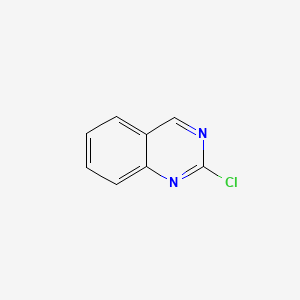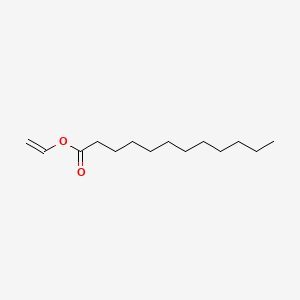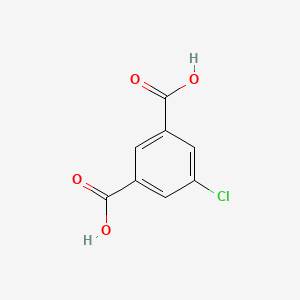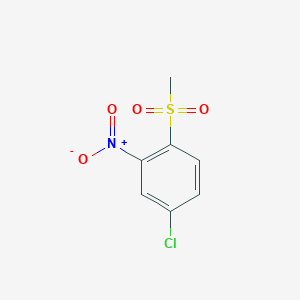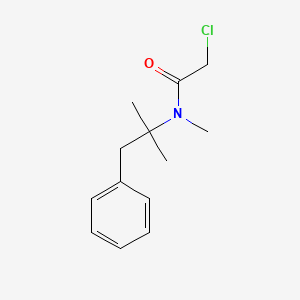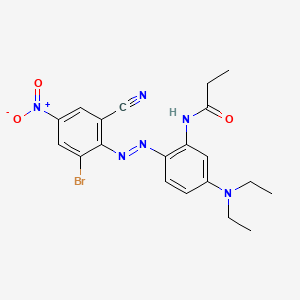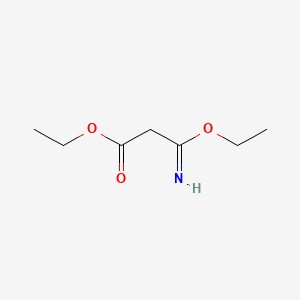acetic acid CAS No. 1142202-55-8](/img/structure/B1345817.png)
[(1-Ethylpropyl)amino](oxo)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethylpropyl)aminoacetic acid is an organic compound that belongs to the class of amino acids It features an amino group substituted with a 1-ethylpropyl group and an oxo group attached to the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (1-Ethylpropyl)aminoacetic acid typically begins with the selection of appropriate starting materials such as 1-ethylpropylamine and glyoxylic acid.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out in an aqueous medium at a temperature range of 25-50°C. The pH is maintained between 6-8 to ensure optimal reaction conditions.
Industrial Production Methods
In an industrial setting, the production of (1-Ethylpropyl)aminoacetic acid involves large-scale reactors with precise control over temperature, pH, and reaction time. Continuous flow reactors are often used to enhance the efficiency and yield of the product. The final product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: (1-Ethylpropyl)aminoacetic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding (1-Ethylpropyl)aminoacetic acid.
Substitution: The amino group can participate in substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted amino acids.
科学的研究の応用
(1-Ethylpropyl)aminoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (1-Ethylpropyl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also bind to receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- (1-Methylpropyl)aminoacetic acid
- (1-Ethylbutyl)aminoacetic acid
- (1-Ethylpropyl)aminoacetic acid
Uniqueness
(1-Ethylpropyl)aminoacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
2-oxo-2-(pentan-3-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-5(4-2)8-6(9)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHWLPWXBVPHNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


